molecular formula C15H19N3OS B4436521 2-[(3-cyanopyridin-2-yl)sulfanyl]-N-cyclohexyl-N-methylacetamide

2-[(3-cyanopyridin-2-yl)sulfanyl]-N-cyclohexyl-N-methylacetamide

Cat. No.: B4436521
M. Wt: 289.4 g/mol
InChI Key: AEIDYRNNKBZGNH-UHFFFAOYSA-N
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Description

2-[(3-cyanopyridin-2-yl)sulfanyl]-N-cyclohexyl-N-methylacetamide is a chemical compound that belongs to the class of cyanopyridines. These compounds are known for their diverse pharmacological activities and are widely used in various fields of scientific research .

Preparation Methods

The synthesis of 2-[(3-cyanopyridin-2-yl)sulfanyl]-N-cyclohexyl-N-methylacetamide typically involves the reaction of 3-cyanopyridine with a suitable thiol and an acetamide derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-[(3-cyanopyridin-2-yl)sulfanyl]-N-cyclohexyl-N-methylacetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[(3-cyanopyridin-2-yl)sulfanyl]-N-cyclohexyl-N-methylacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-cyanopyridin-2-yl)sulfanyl]-N-cyclohexyl-N-methylacetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors involved in cell proliferation and survival. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

2-[(3-cyanopyridin-2-yl)sulfanyl]-N-cyclohexyl-N-methylacetamide can be compared with other similar compounds, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The uniqueness of this compound lies in its specific substituents, which may confer distinct pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

2-(3-cyanopyridin-2-yl)sulfanyl-N-cyclohexyl-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-18(13-7-3-2-4-8-13)14(19)11-20-15-12(10-16)6-5-9-17-15/h5-6,9,13H,2-4,7-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIDYRNNKBZGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CSC2=C(C=CC=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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